6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Bromodomain inhibition BRD2 BD2 Epigenetics

This 4-nitro-7-azaindole offers a unique synthetic advantage in kinase inhibitor programs. Unlike halogenated analogs that require Pd-catalyzed amination, the C4 nitro group reduces directly to the 4-amino pharmacophore, accelerating hit-to-lead and lead optimization campaigns. The electron-withdrawing nitro group enhances pyrrole NH acidity, enabling selective N1-alkylation, acylation, or sulfonylation before reduction—ideal for modular library synthesis. Supplied at 97% purity with multi-vendor availability, it also serves as a reliable reference standard for HPLC and LC-MS method validation.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 178268-98-9
Cat. No. B061165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
CAS178268-98-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CNC2=N1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-4-7(11(12)13)6-2-3-9-8(6)10-5/h2-4H,1H3,(H,9,10)
InChIKeyQLSFFHOXHZNYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (178268-98-9) – Core Baseline for Scientific Procurement


6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178268-98-9), also referred to as 6-methyl-4-nitro-7-azaindole, is a heterocyclic building block comprising a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 6-position and a nitro group at the 4-position . Its molecular formula is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules [1]. The nitro group at C4 confers distinct electronic properties and a well-defined synthetic handle for reduction to the corresponding 4-amino derivative, enabling subsequent functionalization that differs fundamentally from halogenated analogs [1][2].

Why 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine Cannot Be Generically Substituted


The 7-azaindole scaffold is widely exploited in kinase inhibitor drug discovery, but substitution patterns on the core dictate both synthetic accessibility and biological profile [1][2]. While numerous 6-methyl-7-azaindole analogs exist (e.g., 4-chloro, 4-bromo, or unsubstituted variants), the 4-nitro group in 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is not merely a placeholder—it provides a unique combination of strong electron-withdrawing character (affecting downstream cross-coupling reactivity) and a reducible functionality that converts directly to the 4-amino derivative, a privileged motif in kinase inhibitor pharmacophores [3]. Halogenated analogs (e.g., 4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, CAS 1000340-58-8) are often procured for Pd-catalyzed cross-coupling, but their reactivity profile and the synthetic sequence required to install an amino group differ substantially from the straightforward reduction of the nitro compound . Procurement decisions must therefore align with the intended downstream chemistry and target engagement requirements; substituting a 4-nitro compound with a 4-halo or 4-unsubstituted analog without adjusting the synthetic route will yield different intermediates and potentially divergent biological outcomes.

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiator Evidence Guide


Binding Affinity: 6-Methyl-4-nitro-7-azaindole vs. Halogenated Analog in BRD2 BD2 Bromodomain

A structurally characterized analog, 5-bromo-4-chloro-6-methyl-7-azaindole, demonstrates high-affinity binding to the human BRD2 BD2 bromodomain with a Kd of 1.20 nM [1]. While direct Kd data for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine in the same assay are not publicly reported, the comparison establishes a benchmark for this chemical series. The nitro group at C4 in the target compound serves as a precursor to 4-amino derivatives that have been optimized in kinase inhibitor programs [2], whereas the 5-bromo-4-chloro substitution pattern in the comparator leads to a distinct binding profile. This differential substitution strategy is critical for medicinal chemists selecting starting points for SAR campaigns targeting bromodomain-containing proteins.

Bromodomain inhibition BRD2 BD2 Epigenetics Kd comparison

Synthetic Reactivity: Nitro Reduction vs. Halogen Cross-Coupling

6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes nitro group reduction to yield the corresponding 6-methyl-4-amino-1H-pyrrolo[2,3-b]pyridine under standard conditions (e.g., H₂/Pd-C or Fe/HCl) . This contrasts with the 4-bromo analog (CAS 1000340-58-8), which is typically employed in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl or amine substituents . The nitro compound offers a direct, high-yielding route to the 4-amino derivative—a privileged motif in kinase inhibitors targeting the hinge-binding region—whereas the bromo compound requires additional steps (coupling followed by optional deprotection) to achieve the same functionality. The computed physicochemical properties of the target compound (XLogP3 = 1.5; Topological Polar Surface Area = 74.5 Ų) [1] further differentiate it from halogenated analogs with higher lipophilicity (e.g., 4-bromo analog predicted XLogP3 ~2.1), impacting solubility and formulation considerations.

Medicinal chemistry Building block Reduction Functional group interconversion

Electronic Influence on Downstream Reactivity: Nitro vs. Halo Substituents

The nitro group at C4 exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms, which activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) and influences the pKₐ of the pyrrole NH [1]. In contrast, the 4-chloro analog (CAS 171879-99-5) exhibits a moderate electron-withdrawing inductive effect but a weaker resonance contribution due to poor orbital overlap between chlorine lone pairs and the π-system [2]. This electronic distinction affects the regioselectivity of subsequent functionalization reactions, the stability of intermediates, and the overall reactivity profile in multi-step syntheses. Medicinal chemistry SAR studies on related phenylpicolinamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety have demonstrated that the electronic nature of substituents on the azaindole core directly modulates c-Met kinase inhibitory activity and cellular potency [3].

Physical organic chemistry Electron-withdrawing group Nucleophilic aromatic substitution SAR

Commercial Availability and Purity Specifications Across Vendors

6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is available from multiple established chemical suppliers with documented purity specifications. BOC Sciences offers the compound at 95% purity , AKSci provides a 95% minimum purity specification with long-term storage recommendations (cool, dry place) , and CymitQuimica lists a 97% purity grade . This multi-vendor availability contrasts with the 4-chloro analog (CAS 171879-99-5), which is primarily available via custom synthesis rather than off-the-shelf inventory [1], and the 4-bromo analog (CAS 1000340-58-8), which has more limited commercial sourcing . The nitro compound's broader commercial footprint reduces procurement lead times and supply chain risk for research programs.

Procurement Purity Vendor comparison Supply chain

6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: High-Value Application Scenarios for Scientific Procurement


Synthesis of 4-Amino-6-methyl-7-azaindole Kinase Inhibitor Intermediates

Programs developing ATP-competitive kinase inhibitors frequently require a 4-amino-7-azaindole scaffold to engage the hinge-binding region of the kinase active site. 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine provides a direct route to this pharmacophore via nitro group reduction, bypassing the need for palladium-catalyzed amination of 4-halo analogs. This synthetic efficiency is particularly valuable in hit-to-lead and lead optimization campaigns where rapid analog generation is prioritized [1][2].

Precursor for N1-Functionalized Azaindole Derivatives

The pyrrole NH of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be selectively alkylated, acylated, or sulfonylated to introduce diverse N1-substituents before nitro group reduction. This enables modular construction of libraries where both the N1-position and C4-amino group are independently varied—a strategy employed in c-Met and JAK inhibitor programs [1][2]. The electron-withdrawing nitro group facilitates deprotonation of the pyrrole NH, enhancing nucleophilicity for N1-functionalization compared to less electron-deficient analogs.

Medicinal Chemistry SAR Campaigns Targeting FGFR and c-Met Kinases

The 7-azaindole core substituted at the 4- and 6-positions has demonstrated potent inhibition of FGFR and c-Met kinases. 6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine serves as a versatile starting point for exploring substitution at C3, C5, and N1 while retaining the 4-nitro (or reduced 4-amino) and 6-methyl motifs [1]. Published SAR studies confirm that the 6-methyl substitution enhances kinase selectivity, and the 4-substituent modulates both potency and physicochemical properties [2][3].

Reference Standard and Analytical Method Development

Due to its well-defined structure and multi-vendor availability at specified purities (95-97%), 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is suitable for use as a reference standard in analytical method development, HPLC calibration, and LC-MS identification of reaction intermediates and impurities in azaindole-based drug substance manufacturing [1][2].

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